![molecular formula C13H13ClN2O3S B2748257 2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide CAS No. 861206-48-6](/img/structure/B2748257.png)
2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide
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Description
2-Chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide, also known as 5-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazol-5-yl)methyl]phenyl}acetamide, is an organic compound that has been studied extensively in recent years. It is a member of the thiazole family and has been found to have a variety of applications in the biomedical and pharmaceutical fields.
Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
The metabolism of chloroacetamide herbicides, closely related to the chemical , has been investigated in human and rat liver microsomes. These studies provide insights into the metabolic pathways that could potentially involve compounds similar to "2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide," highlighting the complex activation pathways leading to DNA-reactive products. The metabolism involves conversion to various metabolites, which could be critical for understanding the bioactivity and toxicity of related compounds (Coleman et al., 2000).
Anticancer Activity of Thiazole Derivatives
New thiazole derivatives synthesized from similar chloroacetamide compounds were evaluated for their anticancer activity. These derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells, demonstrating the potential for therapeutic applications in cancer treatment. The synthesis approach and structural elucidation of these compounds could provide a foundation for developing new anticancer agents (Evren et al., 2019).
Antibacterial and Antifungal Activities
A series of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies offer valuable insights into the antimicrobial potential of compounds structurally related to "this compound," suggesting potential applications in combating bacterial and fungal infections (Juddhawala et al., 2011).
properties
IUPAC Name |
2-chloro-N-[4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-16-12(18)10(20-13(16)19)6-8-2-4-9(5-3-8)15-11(17)7-14/h2-5,10H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYABSPVFGHMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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